N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
This compound features a tetrazole core substituted at the 1-position with a 4-methoxyphenyl group. A methylene bridge connects the tetrazole’s 5-position to an acetamide backbone, which is further substituted at the α-carbon with a thiophen-2-yl group. Its molecular formula is C₁₆H₁₆N₆O₂S, with a molecular weight of 380.41 g/mol .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-22-12-6-4-11(5-7-12)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNURKJAEQMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromoacetyl thiophene, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
Core Heterocycle Modifications
- Tetrazole vs. Oxadiazole/Thiadiazole : The target compound’s tetrazole ring (high dipole moment, metabolic stability ) contrasts with oxadiazole (e.g., L859-0643 ) or thiadiazole (e.g., compound in ) cores, which may alter binding kinetics and solubility.
- Substituent Positioning : The 4-methoxyphenyl group on the tetrazole (target compound) differs from 3-chloro-4-methylphenyl (), influencing steric and electronic interactions.
Linker and Side-Chain Variations
- Methylene vs. Ethyl/Sulfanyl Linkers : The methylene bridge in the target compound may confer rigidity compared to the flexible ethyl (2o, ) or sulfanyl () linkers in analogs.
- Thiophene vs.
Pharmacological and Physicochemical Insights
- Lipophilicity : The 4-methoxyphenyl group increases logP compared to unsubstituted tetrazoles (e.g., 2o ).
- Metabolic Stability : Tetrazoles resist oxidative metabolism better than oxadiazoles , suggesting enhanced in vivo half-life for the target compound.
- Anticancer Potential: While direct data for the target compound is lacking, the QSAR model for a structurally related methoxyphenyl-acetamide () predicts exceptional potency, hinting at possible applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
